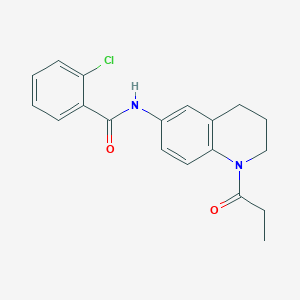

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

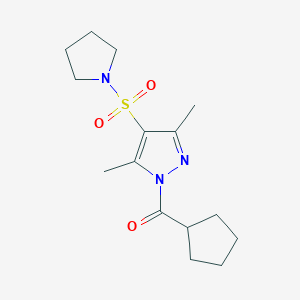

The compound “3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry, consisting of a benzene ring attached to an amide group . It also contains a tetrahydroquinoline group, which is a heterocyclic compound with a four-membered ring structure .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide group would likely contribute to the compound’s polarity, while the tetrahydroquinoline ring could potentially participate in aromatic interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tetrahydroquinoline ring could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Mécanisme D'action

CPT-11 works by inhibiting the enzyme topoisomerase I. This enzyme is involved in the replication and transcription of DNA, and its inhibition can lead to the death of cancer cells. Specifically, CPT-11 binds to the active site of the enzyme, preventing it from functioning properly. This leads to the accumulation of DNA damage, which ultimately results in the death of the cancer cell.

Biochemical and Physiological Effects

CPT-11 has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells, as well as inhibit the expression of certain genes involved in the progression of cancer. Furthermore, CPT-11 has been found to inhibit the activity of topoisomerase I, which is necessary for the replication and transcription of DNA.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using CPT-11 in laboratory experiments is that it is a relatively safe and effective topoisomerase I inhibitor. Additionally, it is relatively easy to synthesize, and can be used in a variety of experiments. However, there are some limitations to using CPT-11 in laboratory experiments. For example, it has been found to be toxic to normal cells, and can cause side effects in humans. Additionally, it is not as effective as other topoisomerase I inhibitors, such as camptothecin.

Orientations Futures

There are several potential future directions for research involving CPT-11. One potential direction is to investigate the effects of CPT-11 on other types of cancer, such as lung and ovarian cancer. Additionally, further research could be done to investigate the effects of CPT-11 on the expression of genes involved in the progression of cancer. Furthermore, research could be done to explore the potential of combining CPT-11 with other drugs, such as camptothecin, to enhance its effectiveness. Finally, research could be done to explore the potential of using CPT-11 as a preventative agent for cancer.

Méthodes De Synthèse

CPT-11 is synthesized through a two-step process. The first step involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with 3-chlorobenzoyl chloride in the presence of a base, such as sodium carbonate. This results in the formation of the intermediate 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. The second step involves the addition of a reducing agent, such as sodium borohydride, to the intermediate, resulting in the formation of CPT-11.

Applications De Recherche Scientifique

CPT-11 has been used in scientific research to study the effects of topoisomerase I inhibitors on cancer cells. In particular, it has been used to study the effects of topoisomerase I inhibitors on the expression of genes involved in the progression of cancer. Additionally, CPT-11 has been used to study the effects of topoisomerase I inhibitors on the cell cycle and apoptosis.

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRNTIBEERVRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6499724.png)

![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499731.png)

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)

![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)

![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)

![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)

![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)

![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)

![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)